(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a benzoyl group, and a carboxamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 2-benzoylphenylamine.
Coupling Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoylphenylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced amide or benzoyl group.
Substitution: Substituted amide or benzoyl derivatives.
Scientific Research Applications
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and pyrrolidine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The racemic mixture of both enantiomers.
N-(2-Benzoylphenyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the benzoyl group and the pyrrolidine ring also contributes to its distinct properties.
For detailed and specific information, please refer to scientific literature and research articles.
Properties
IUPAC Name |
(2S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYECSIRRUVGDMV-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743424 |
Source
|
Record name | N-(2-Benzoylphenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117186-74-0 |
Source
|
Record name | N-(2-Benzoylphenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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